molecular formula C11H15N3O3 B14907179 1-(1-Methyl-1h-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid

1-(1-Methyl-1h-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid

Cat. No.: B14907179
M. Wt: 237.25 g/mol
InChI Key: VSBYCVGVSKZVGS-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid is an organic compound that features a pyrazole ring substituted with a methyl group and a carboxamide group, attached to a cyclopentane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide or carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound.

    1-Methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with similar structural features.

    Cyclopentane-1-carboxylic acid: A compound with a cyclopentane ring and a carboxylic acid group.

Uniqueness

1-(1-Methyl-1H-pyrazole-5-carboxamido)cyclopentane-1-carboxylic acid is unique due to the combination of the pyrazole ring, carboxamide group, and cyclopentane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-[(2-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H15N3O3/c1-14-8(4-7-12-14)9(15)13-11(10(16)17)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,13,15)(H,16,17)

InChI Key

VSBYCVGVSKZVGS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2(CCCC2)C(=O)O

Origin of Product

United States

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